molecular formula C19H24N2O2S B256622 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B256622
M. Wt: 344.5 g/mol
InChI Key: DOLFQBMAOFKTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to exhibit potent antioxidant activity, which helps in reducing oxidative stress and cell damage. Furthermore, it has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is easily synthesized in good yields and high purity, which makes it readily available for research purposes. It also exhibits potent activity against various targets, which makes it a potential lead compound for drug development. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which makes it difficult to use in some experimental setups.

Future Directions

There are several future directions for the research on 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One of the potential directions is to study its potential use as a diagnostic tool for various diseases. Another direction is to study its potential use as a lead compound for drug development, particularly for the treatment of inflammation and cancer. Furthermore, the potential use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole and 4-butoxybenzoyl chloride in the presence of a base. This reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H24N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,21,22)

InChI Key

DOLFQBMAOFKTRN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C

Origin of Product

United States

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